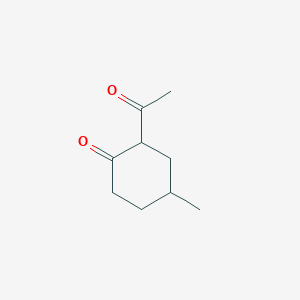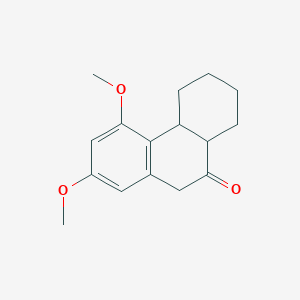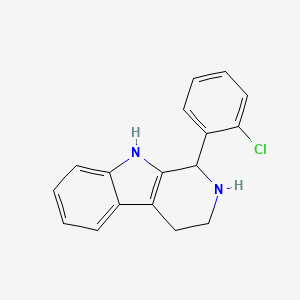
2-acetyl-4-methylcyclohexan-1-one
Übersicht
Beschreibung
2-acetyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexanone, featuring an acetyl group at the second position and a methyl group at the fourth position on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-acetyl-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation or acylation of an enamine. For instance, cyclohexanone can be acetylated via pyrrolidinamine, where cyclohexanone is first converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid catalyst . Another method involves dissolving the compound in ligroin, washing it with saturated aqueous sodium bicarbonate, drying over Drierite, and fractionating in a vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydrazine or hydroxylamine for forming hydrazones or oximes
Major Products Formed
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Carboxylic acids: From oxidation reactions.
Hydrazones and oximes: From nucleophilic addition reactions
Wissenschaftliche Forschungsanwendungen
2-acetyl-4-methylcyclohexan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-acetyl-4-methylcyclohexan-1-one involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates such as hydrazones and oximes. These intermediates can further react to form various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-acetyl-4-methylcyclohexan-1-one include:
2-Acetylcyclohexanone: Lacks the methyl group at the fourth position.
4-Methylcyclohexanone: Lacks the acetyl group at the second position.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-acetyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
MZQYOPQAFRRAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C(C1)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-](/img/structure/B8770504.png)

